2,2-Difluoro-2-(naphthalen-2-yl)acetic acid
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Overview
Description
2,2-Difluoro-2-(naphthalen-2-yl)acetic acid is an organic compound with the molecular formula C12H8F2O2 It is characterized by the presence of two fluorine atoms and a naphthalene ring, making it a unique compound in the field of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(naphthalen-2-yl)acetic acid typically involves the introduction of fluorine atoms into the acetic acid structure. One common method is the reaction of naphthalene with difluoroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the fluorination process. The reaction conditions often include elevated temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(naphthalen-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include difluorinated ketones, alcohols, and substituted acetic acids. These products are often used as intermediates in further chemical synthesis or as final products in various applications .
Scientific Research Applications
2,2-Difluoro-2-(naphthalen-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(naphthalen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with target molecules. This can lead to the inhibition or activation of specific enzymes or receptors, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-2-(4-nitrophenyl)acetic acid: Similar in structure but with a nitrophenyl group instead of a naphthalene ring.
2,2-Difluoro-2-(2-methoxyphenyl)acetic acid: Contains a methoxyphenyl group instead of a naphthalene ring.
Uniqueness
2,2-Difluoro-2-(naphthalen-2-yl)acetic acid is unique due to the presence of the naphthalene ring, which imparts specific chemical and physical properties. This makes it distinct from other difluoroacetic acids and suitable for specialized applications in research and industry .
Properties
Molecular Formula |
C12H8F2O2 |
---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
2,2-difluoro-2-naphthalen-2-ylacetic acid |
InChI |
InChI=1S/C12H8F2O2/c13-12(14,11(15)16)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,15,16) |
InChI Key |
ADBYFIBVXQSEJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)(F)F |
Origin of Product |
United States |
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